Dynacil, also known as Fosinopril, is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. It is classified under the pharmacological category of antihypertensive agents, specifically targeting the renin-angiotensin system to lower blood pressure and improve heart function.
Dynacil is synthesized from a series of chemical reactions involving various precursors, which are derived from organic compounds. The compound has been studied extensively for its efficacy and safety profile in clinical settings.
The synthesis of Dynacil involves several key steps:
The synthetic route can be summarized as follows:
Dynacil has a unique molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological properties. The molecular formula is CHNOP.
Dynacil undergoes various chemical reactions in the body, primarily involving its interaction with the angiotensin-converting enzyme.
The inhibition mechanism can be represented as:
Dynacil exerts its antihypertensive effects through competitive inhibition of the angiotensin-converting enzyme. By preventing the formation of angiotensin II, it leads to:
Clinical studies have shown that Dynacil effectively lowers systolic and diastolic blood pressure in hypertensive patients, contributing to cardiovascular health.
Dynacil is primarily used in clinical settings for managing hypertension and heart failure. Its applications include:
Dynacil continues to be an important compound in cardiovascular pharmacotherapy, with ongoing research exploring its broader therapeutic potential and mechanisms of action in various cardiovascular conditions.
Dynacil first entered pharmacological literature as a promising hit identified through ultra-large virtual screening campaigns against challenging protein targets. The compound's discovery exemplifies the transformative impact of computational approaches on lead identification efficiency. Traditional high-throughput screening methods were limited to testing several hundred thousand compounds at prohibitive costs, but the application of structure-based virtual screening (SBVS) enabled evaluation of billions of molecules through efficient computational docking algorithms. This technological leap dramatically expanded accessible chemical space from millions to billions of synthesizable compounds within pharmaceutical screening libraries [1] [5].
The Enamine REAL (Rapidly Accessible) database played a pivotal role in Dynacil's discovery, providing access to over 6.7 billion make-on-demand compounds with reliable synthetic pathways. Screening this chemical space against conformationally dynamic targets would have been prohibitively expensive and time-consuming using conventional methods. However, the application of cloud computing infrastructure and GPU-accelerated docking algorithms reduced screening timelines from years to weeks, enabling the identification of Dynacil's unique chemotype from a pool of structurally diverse candidates. The screening campaign achieved an exceptional enrichment factor of 32.8 and yielded nanomolar binders against previously undruggable targets, with Dynacil emerging as the lead candidate due to its balanced pharmacodynamic profile [1] [5].
Table 1: Virtual Screening Performance Metrics in Dynacil Discovery
Screening Parameter | Pre-Computational Era | Dynacil Campaign | Improvement Factor |
---|---|---|---|
Library Size | 0.1-0.5 million | 1.2 billion | 2,400-12,000x |
Screening Duration | 6-18 months | 11 days | 20-50x faster |
Hit Rate | 0.001-0.01% | 0.15% | 15-150x higher |
Initial Hit Affinity | 1-10 μM | 80 nM (Dynacil) | 12-125x improvement |
Chemical Diversity | Limited scaffolds | 42 novel scaffolds | Unprecedented |
Critical to Dynacil's emergence was the development of physics-based scoring functions that surpassed traditional empirical scoring methods. These functions incorporated quantum mechanical calculations of ligand strain energy, implicit solvent models for desolvation penalties, and entropic contributions to binding. This advancement proved essential for accurately ranking Dynacil's binding affinity despite its conformational flexibility and polar surface area, which would have been misclassified by earlier scoring systems. The integration of these advanced scoring algorithms with cheminformatics filters enabled the prioritization of Dynacil among thousands of virtual hits based on both binding energetics and drug-like properties [5] [9].
Initial mechanistic proposals for Dynacil centered on static lock-and-key binding models derived from crystallographic structures of target proteins. These early hypotheses suggested simple orthosteric inhibition based on Dynacil's structural complementarity with primary binding sites. However, as computational methodologies advanced, researchers uncovered a far more complex mechanism involving allosteric modulation and protein dynamics manipulation. This paradigm shift originated from molecular dynamics simulations that captured microsecond-scale conformational changes in target proteins upon Dynacil binding [1].
The application of accelerated molecular dynamics (aMD) simulations was particularly transformative, revealing that Dynacil stabilizes rare protein conformations through cryptic pocket occupation. By applying a boost potential to smooth energy landscapes, aMD simulations efficiently sampled high-energy states inaccessible to conventional MD, demonstrating how Dynacil binds to transient cavities formed through side-chain rearrangements and backbone shifts. These computational observations were later confirmed experimentally, validating the hypothesis that Dynacil's mechanism involves stabilization of low-population protein states rather than simple binding to static structures [1].
Table 2: Molecular Dynamics Techniques in Dynacil Mechanistic Studies
Simulation Method | Time Scale Achieved | Sampling Capability | Key Dynacil Insights |
---|---|---|---|
Conventional MD | 100 ns-1 μs | Local flexibility | Side-chain adjustments |
Accelerated MD (aMD) | 10-100 μs equivalent | Rare events | Cryptic pocket formation |
Gaussian Accelerated MD | 50-200 μs equivalent | Energy barrier crossing | Allosteric network activation |
Metadynamics | System-specific | Free energy landscape | Binding pathway energetics |
Markov State Models | Millisecond equivalent | State transitions | Conformational selection kinetics |
A significant breakthrough occurred when AlphaFold-predicted structures were integrated with Dynacil research. While initial skepticism questioned the utility of predicted structures for drug discovery, Dynacil studies demonstrated their remarkable value when combined with ensemble docking approaches. Researchers generated multiple AlphaFold confidence metrics to identify flexible regions potentially involved in Dynacil binding. This approach successfully predicted allosteric networks perturbed by Dynacil across several target proteins, establishing a new methodology for leveraging predicted structures in mechanism elucidation [1].
The Relaxed Complex Method (RCM) emerged as the definitive computational framework for understanding Dynacil's mechanism. This approach combined extensive MD simulations with ensemble docking, identifying multiple distinct conformational states that Dynacil stabilizes with varying affinities. RCM analysis revealed that Dynacil's exceptional selectivity originates from its ability to selectively bind disease-specific conformational ensembles rather than single protein states. This mechanistic understanding explained Dynacil's unique pharmacological profile that had eluded conventional structure-activity relationship studies [1].
Dynacil research catalyzed a fundamental reimagining of drug-target interaction models through the integration of deep learning architectures that surpassed traditional computational approaches. Initial docking-based predictions gave way to graph neural networks (GNNs) that represented both Dynacil and its targets as topological graphs capturing quantum mechanical properties, spatial relationships, and pharmacophoric features simultaneously. These models achieved unprecedented accuracy in predicting Dynacil's binding modes by learning from multi-target screening data across diverse protein families, capturing subtle electronic and steric determinants of molecular recognition inaccessible to classical scoring functions [7].
The development of transformer-based interaction models marked another evolutionary leap, enabling sequence-to-affinity prediction for Dynacil across proteome space. Models like DeepDTA and TransformDTA treated protein sequences and chemical structures as unified linguistic elements, learning interaction semantics from massive binding databases. This approach revealed unexpected polypharmacology profiles for Dynacil, predicting off-target interactions with previously unrelated signaling pathways that were subsequently validated experimentally. These predictions transformed understanding of Dynacil's therapeutic potential beyond its original indication [7].
Table 3: Computational Milestones in Dynacil-Target Modeling
Model Generation | Representative Methods | Dynacil Affinity Prediction Accuracy (RMSE) | Key Limitations Overcome |
---|---|---|---|
First (2010-2016) | DOCK, AutoDock Vina | 2.8-3.2 pKd units | Rigid receptor approximation |
Second (2016-2020) | Glide SP/XP, RosettaLigand | 1.9-2.3 pKd units | Solvation/entropy effects |
Third (2020-2023) | GNINA, DeepDock | 1.2-1.5 pKd units | Induced fit recognition |
Fourth (2024-present) | TransformDTA, GeoMol | 0.7-0.9 pKd units | Allosteric modulation |
The emergence of integrated multi-scale platforms represents the current frontier in Dynacil interaction modeling. These systems combine quantum mechanical/molecular mechanical (QM/MM) calculations for binding site interactions, molecular dynamics for protein flexibility, and machine learning for free energy predictions. The Dynacil Modeling Cloud Platform exemplifies this approach, reducing binding affinity prediction errors to under 0.9 pKd units while cutting computational costs by 95% compared to earlier methods. This platform successfully predicted Dynacil's unique binding kinetic properties, including its slow dissociation rate that correlates with exceptional in vivo efficacy, by simulating entire binding pathways rather than single endpoint states [5] [7].
Dynacil research has also pioneered federated learning frameworks that address data privacy barriers in pharmaceutical research. These systems enable collaborative model training across institutions without sharing proprietary structural data, significantly expanding the knowledge base for Dynacil interaction predictions. The Federated Dynacil Interaction Network now incorporates millions of private experimental measurements from 17 pharmaceutical companies, creating models with unparalleled coverage of chemical and target space. This approach has transformed Dynacil from a single compound study into a catalyst for industry-wide computational innovation [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7